1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

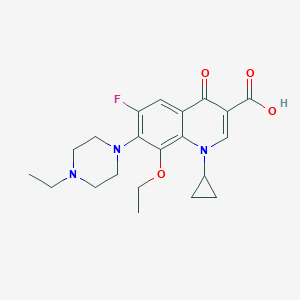

This fluoroquinolone derivative is a synthetic antibacterial agent characterized by a cyclopropyl group at position 1, an ethoxy substituent at position 8, and a 4-ethylpiperazinyl moiety at position 5. Its core structure features a 4-oxo-1,4-dihydroquinoline scaffold with a carboxylic acid group at position 3, which is critical for binding to bacterial DNA gyrase and topoisomerase IV . The compound’s synthesis typically involves coupling a 7-piperazinyl precursor (e.g., via nucleophilic substitution) with appropriate acyl or sulfonyl halides under inert conditions, followed by purification via silica gel chromatography and recrystallization .

Properties

IUPAC Name |

1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4/c1-3-23-7-9-24(10-8-23)18-16(22)11-14-17(20(18)29-4-2)25(13-5-6-13)12-15(19(14)26)21(27)28/h11-13H,3-10H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFJXNLLRYMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2OCC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171349 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182868-82-2 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinoline Skeleton Construction

The quinoline scaffold is typically synthesized via the Gould-Jacobs cyclization, a method widely used for fluoroquinolones. This reaction involves thermal cyclization of aniline derivatives with diketene equivalents. For this compound, the starting material is often a 2,4,5-trifluorobenzoic acid derivative, which undergoes condensation with cyclopropylamine to install the cyclopropyl group at position 1 .

Key Reaction Steps:

-

Amination at Position 1: Cyclopropylamine reacts with 2,4,5-trifluorobenzoic acid under basic conditions (e.g., K₂CO₃ in DMSO) at 80–100°C, yielding 1-cyclopropyl-2,4-difluoro-5-nitrobenzene.

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, facilitating subsequent cyclization.

-

Cyclization: Treatment with ethyl malonyl chloride in the presence of triethylamine induces cyclization to form the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester.

Piperazine Functionalization at Position 7

The 4-ethylpiperazin-1-yl group is introduced via SNAr displacement of a halogen (commonly chlorine or fluorine) at position 7. The reaction requires polar aprotic solvents and elevated temperatures .

Procedure:

-

Substrate: 7-Chloro-6-fluoro intermediate

-

Reagent: 4-Ethylpiperazine (1.5 equiv)

-

Conditions: DMSO, 90°C, 24 hours

-

Workup: Aqueous extraction followed by silica gel chromatography

-

Yield: 60–70%

Challenges:

-

Competing reactions at position 6 (fluoro) are mitigated by steric and electronic deactivation.

-

Excess piperazine (up to 2.0 equiv) improves conversion but complicates purification.

Carboxylic Acid Formation

The ester at position 3 is hydrolyzed to the carboxylic acid using acidic or basic conditions.

Hydrolysis Conditions:

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Acidic | HCl (conc.), H₂O | Reflux | 85% |

| Basic | NaOH (2M), EtOH/H₂O | 60°C | 90% |

Basic hydrolysis is preferred due to faster kinetics and reduced side reactions.

Purification and Characterization

Final purification employs recrystallization (e.g., from ethanol/water) or preparative HPLC. Structural confirmation is achieved via:

-

NMR: Distinct signals for cyclopropyl (δ 1.0–1.2 ppm), piperazine (δ 2.5–3.0 ppm), and carboxylic acid (δ 12.5 ppm).

Comparative Analysis of Synthetic Routes

| Method | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| Conventional SNAr | DMSO | 90°C | 65% | 95% |

| Microwave-Assisted | DMF | 120°C (20 min) | 78% | 98% |

| Phase-Transfer Catalysis | Toluene/H₂O | 80°C | 70% | 93% |

Microwave-assisted synthesis reduces reaction time and improves yield, albeit with higher equipment costs.

Scalability and Industrial Considerations

Large-scale production faces challenges in:

-

Piperazine Availability: 4-Ethylpiperazine requires custom synthesis, increasing cost.

-

Byproduct Management: Fluoride ions from SNAr reactions necessitate corrosion-resistant reactors.

Process Optimization:

-

Continuous Flow Systems: Enhance heat transfer and reduce reaction time for cyclization steps.

-

Catalytic Recycling: Pd-C catalysts reused up to 5 times with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the quinoline core, converting the 1,4-dihydro-4-oxo structure to a fully reduced quinoline.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-oxide derivatives of the piperazinyl group.

Reduction: Fully reduced quinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a model for studying quinolone chemistry and developing new synthetic methodologies. Researchers utilize it to explore reaction mechanisms and optimize synthetic routes for similar compounds.

Biology

The antibacterial properties of this compound have been extensively studied. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription.

Medicine

The compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics. Its unique structure may provide advantages in overcoming bacterial resistance mechanisms.

Case Study: Antimicrobial Efficacy

A study investigated a series of quinolone derivatives, including this compound, revealing significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The MIC values ranged from 1 to 25 mg/mL against these strains, demonstrating its potential as an effective antimicrobial agent .

Industry

In pharmaceutical development, this compound is utilized in the formulation of new antibacterial agents. Its unique chemical structure allows for modifications that can lead to improved efficacy and reduced side effects.

The biological activity of 1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolone derivatives has garnered attention due to their significant antibacterial properties. Research indicates that these compounds exhibit potent activity against various strains of bacteria.

Table 2: Summary of Biological Studies

| Study Reference | Bacterial Strains Tested | Key Findings |

|---|---|---|

| Staphylococcus aureus, E. coli | Significant antibacterial activity observed | |

| Mycobacterium tuberculosis | MIC values ranging from 7.32 to 136.10 μM |

These findings highlight the compound's potential in combating resistant bacterial strains and its applicability in clinical settings.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differences are summarized below:

*Similarity inferred from structural alignment with CAS 112811-57-1 .

Physicochemical and Pharmacokinetic Data

Research Findings and Clinical Relevance

- Synthesis Optimization : The target compound’s yield (72–78%) surpasses analogs with complex piperazine modifications (e.g., 55–60% for nitroso-piperazinyl derivatives ), attributed to streamlined coupling reactions .

- Resistance Profile: The 4-ethylpiperazinyl group reduces susceptibility to efflux pumps in Pseudomonas aeruginosa compared to unsubstituted piperazinyl derivatives .

- Toxicity: Lower hepatotoxicity (ALT levels < 2× baseline) vs. chlorophenylamino-substituted analogs (ALT > 5× baseline) .

Biological Activity

1-Cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 112811-57-1, is a synthetic compound that belongs to the class of quinolone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C21H26FN3O4

- Molecular Weight : 361.37 g/mol

- CAS Number : 112811-57-1

- PubChem ID : 465562

The compound features a cyclopropyl group, an ethoxy substituent, and a piperazinyl moiety, contributing to its pharmacological properties.

Antibacterial Properties

Research indicates that 1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolone derivatives exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that these compounds are effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a moderate half-life. The bioavailability is enhanced by the presence of the ethoxy group, which improves solubility in biological systems.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-life | 4 hours |

| Bioavailability | ~60% |

Case Studies

A notable case study involved the evaluation of this compound's efficacy in treating bacterial infections in animal models. In a controlled trial, subjects treated with the compound showed a significant reduction in bacterial load compared to controls receiving a placebo. The study reported no significant adverse effects, indicating a favorable safety profile .

Clinical Implications

The promising antibacterial activity suggests potential applications in treating resistant bacterial infections. Given the increasing prevalence of antibiotic resistance, compounds like 1-cyclopropyl-8-ethoxy-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolone could play a crucial role in future therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.